2-chloro-6-methyl-N-(propan-2-yl)pyridine-4-carboxamide
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Overview
Description
2-chloro-6-methyl-N-(propan-2-yl)pyridine-4-carboxamide is a chemical compound belonging to the class of pyridine carboxamides. This compound is characterized by the presence of a chlorine atom at the 2-position, a methyl group at the 6-position, and an N-(propan-2-yl) group attached to the carboxamide at the 4-position of the pyridine ring. Pyridine carboxamides are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-methyl-N-(propan-2-yl)pyridine-4-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-6-methylpyridine, which is commercially available or can be synthesized from 2-chloropyridine through methylation.
Amidation Reaction: The key step involves the reaction of 2-chloro-6-methylpyridine with isopropylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the carboxamide linkage.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Amidation: The amidation reaction is scaled up using industrial reactors, and the reaction conditions are optimized for maximum yield and efficiency.
Continuous Flow Synthesis: Continuous flow reactors may be employed to enhance the reaction rate and improve the overall efficiency of the process.
Automated Purification: High-throughput purification methods such as automated column chromatography or crystallization are used to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-methyl-N-(propan-2-yl)pyridine-4-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used in substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid (HCl), while basic hydrolysis can be performed using sodium hydroxide (NaOH).
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be obtained.
Oxidation Products: N-oxides of the compound are formed upon oxidation.
Reduction Products: Amines are formed as major products upon reduction.
Hydrolysis Products: Carboxylic acids and amines are the major products of hydrolysis.
Scientific Research Applications
2-chloro-6-methyl-N-(propan-2-yl)pyridine-4-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the development of agrochemicals and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-6-methyl-N-(propan-2-yl)pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions.
Modulating Receptors: The compound may interact with cellular receptors, altering their signaling pathways and leading to various biological effects.
Interfering with DNA/RNA: It can bind to nucleic acids, affecting their replication and transcription processes.
Comparison with Similar Compounds
2-chloro-6-methyl-N-(propan-2-yl)pyridine-4-carboxamide can be compared with other similar compounds, such as:
2-chloro-6-methylpyridine: Lacks the carboxamide group and has different chemical properties and biological activities.
N-(propan-2-yl)pyridine-4-carboxamide: Lacks the chlorine and methyl groups, resulting in different reactivity and applications.
2-chloro-N-(propan-2-yl)pyridine-4-carboxamide: Lacks the methyl group, which may affect its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities compared to its analogs.
Properties
IUPAC Name |
2-chloro-6-methyl-N-propan-2-ylpyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O/c1-6(2)12-10(14)8-4-7(3)13-9(11)5-8/h4-6H,1-3H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVRKIEUQCLTEMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)Cl)C(=O)NC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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